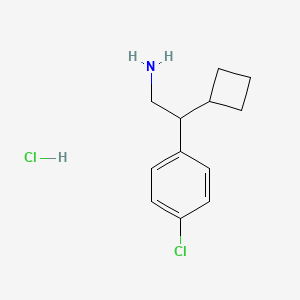![molecular formula C9H17NO4 B13476694 tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of benzyl t-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate as a starting material. This compound is subjected to hydrogenation in the presence of palladium on carbon (Pd-C) catalyst in ethanol, followed by filtration and concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclobutyl ring can be oxidized to form carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamate moiety can produce primary amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . Additionally, the hydroxyl groups in the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate: Another similar compound with an azido group.
Uniqueness
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is unique due to the presence of both hydroxyl groups and the cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,4S)-2,4-dihydroxycyclobutyl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7-5(11)4-6(7)12/h5-7,11-12H,4H2,1-3H3,(H,10,13)/t5-,6+,7? |
Clé InChI |
VFFPDWOMNFSLIX-MEKDEQNOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1[C@@H](C[C@@H]1O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


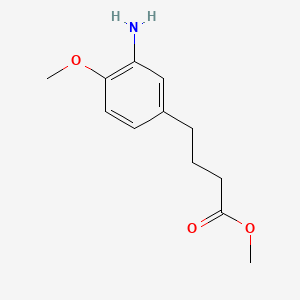
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
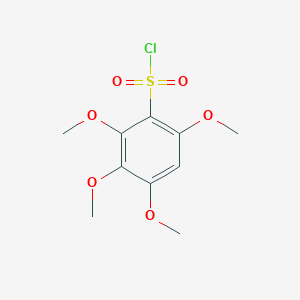
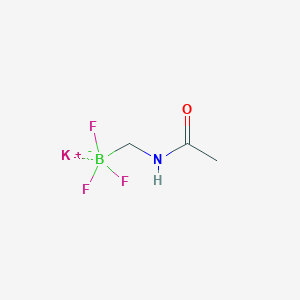
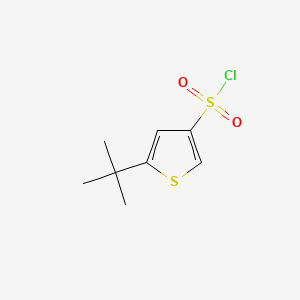




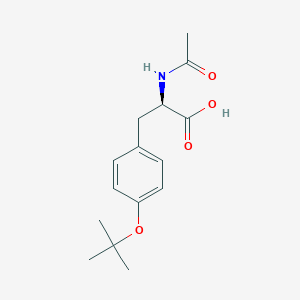
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
